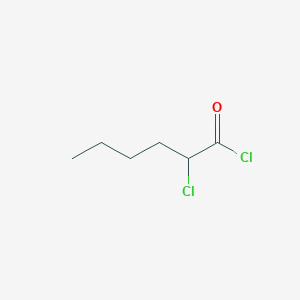

2-Chlorohexanoyl chloride

Description

Significance of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of highly reactive organic compounds with the general structure R-COCl. numberanalytics.comcatalysis.blog Their importance in modern organic synthesis stems from the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. catalysis.blogfiveable.me This reactivity makes them excellent acylating agents, capable of introducing an acyl group (R-CO-) into various molecules. numberanalytics.comiitk.ac.in

This property is fundamental for synthesizing a wide range of other chemical functionalities and complex molecules. fiveable.me Acyl chlorides are versatile intermediates used in the preparation of:

Esters: Through reaction with alcohols. iitk.ac.in

Amides: Through reaction with amines. iitk.ac.in

Anhydrides: Through reaction with carboxylates. iitk.ac.in

Ketones: Through Friedel-Crafts acylation of aromatic rings. iitk.ac.in

The high reactivity of acyl chlorides allows these transformations to occur efficiently, making them pivotal tools for constructing carbon-oxygen and carbon-nitrogen bonds in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Overview of 2-Chlorohexanoyl chloride's Research Trajectory

The research trajectory of this compound is primarily defined by its role as a specialized intermediate and building block in targeted synthetic applications rather than as a subject of extensive fundamental research itself. Its academic and industrial interest is documented through its appearance in patent literature, which often outlines its use in the synthesis of more complex molecules. nih.gov

Investigations involving this compound focus on leveraging its dual reactivity. The acyl chloride group provides a site for nucleophilic acyl substitution, while the chlorine atom at the C-2 position offers a handle for further functionalization, such as nucleophilic substitution or elimination reactions. Research has explored its use as a precursor in the synthesis of various chemical structures, including heterocyclic compounds and pharmaceutical intermediates. vulcanchem.comuit.no For example, it has been cited in patents related to the production of chlorohydrins and other specialty chemicals. google.com

Scope of Academic Inquiry and Research Objectives

The primary objective of academic and industrial inquiry into this compound is to utilize it as a strategic component in multi-step organic synthesis. Researchers aim to exploit its distinct reactive sites to build molecular complexity efficiently.

Key research objectives include:

Synthesis of Pharmaceutical Intermediates: The compound serves as a starting material or intermediate in the creation of active pharmaceutical ingredients (APIs). vulcanchem.com Its structure can be incorporated into larger molecules designed to have specific biological activities.

Development of Novel Synthetic Methodologies: While the reactions of acyl chlorides are well-established, research may focus on new, more efficient, or stereoselective ways to utilize bifunctional reagents like this compound.

Creation of Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of other high-value chemical products. ontosight.ai

The academic interest lies not in the compound itself, but in its potential to be transformed into more elaborate and valuable chemical entities through controlled and predictable chemical reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Bromo-6-chlorohexanoyl Chloride | C₆H₉BrCl₂O |

| This compound | C₆H₁₀Cl₂O |

| 6-chlorohexanoic acid | C₆H₁₁ClO₂ |

| 6-Chlorohexanoyl chloride | C₆H₁₀Cl₂O |

| Aluminum chloride | AlCl₃ |

| Chlorine | Cl₂ |

| Dichloromethane (B109758) | CH₂Cl₂ |

| Ethanol | C₂H₅OH |

| Hydrogen chloride | HCl |

| Nitrobenzene | C₆H₅NO₂ |

| Palladium on carbon | Pd/C |

| Phosgene | COCl₂ |

| Sodium borohydride | NaBH₄ |

| Thionyl chloride | SOCl₂ |

Structure

3D Structure

Properties

CAS No. |

43056-19-5 |

|---|---|

Molecular Formula |

C6H10Cl2O |

Molecular Weight |

169.05 g/mol |

IUPAC Name |

2-chlorohexanoyl chloride |

InChI |

InChI=1S/C6H10Cl2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3 |

InChI Key |

WYVJWHBYNAQOHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Pathways for 2 Chlorohexanoyl Chloride

Established Synthetic Routes

The synthesis of 2-chlorohexanoyl chloride can be broadly categorized into two primary approaches: direct chlorination of a pre-formed acyl chloride and stepwise functionalization of an aliphatic precursor.

Direct Chlorination Strategies

Direct alpha-chlorination involves the selective introduction of a chlorine atom at the carbon adjacent to the carbonyl group of hexanoyl chloride. This can be achieved by treating hexanoyl chloride with a chlorinating agent. While specific examples for this compound are not extensively detailed in publicly available literature, analogous reactions provide a viable synthetic route. For instance, the synthesis of 2-chloro-2-ethylhexanoyl chloride is achieved by reacting 2-ethylhexanoic acid with thionyl chloride to form the acyl chloride, which is then chlorinated in the alpha position using N-chlorosuccinimide (NCS) in the presence of concentrated HCl. prepchem.com A similar approach could be adapted for the synthesis of this compound.

Another direct approach involves the reaction of acetyl chloride with chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2,2-dichloroacetoacetyl chloride. google.com This method of Lewis acid-catalyzed chlorination could potentially be applied to hexanoyl chloride to achieve alpha-chlorination.

Stepwise Functionalization Approaches

A more common and often more controlled method for synthesizing this compound involves a multi-step process. This typically begins with the alpha-chlorination of a suitable precursor, followed by conversion to the desired acyl chloride.

The key step in this approach is the alpha-chlorination of a six-carbon aliphatic chain. The most logical precursor is hexanoic acid (also known as caproic acid). A patented method for the alpha-chlorination of fatty acids involves reacting the fatty acid with gaseous chlorine in the presence of a strong proton acid catalyst, like sulfuric acid, with oxygen or air acting as a radical scavenger. google.com This process has been demonstrated to be effective for n-caproic acid, achieving high conversion and selectivity for the alpha-chloro derivative. google.com

Table 1: Representative Conditions for Alpha-Chlorination of Hexanoic Acid

| Parameter | Value |

|---|---|

| Starting Material | n-Caproic Acid |

| Chlorinating Agent | Gaseous Chlorine |

| Catalyst | Sulfuric Acid (95-98%) |

| Radical Scavenger | Air or Oxygen |

| Temperature | 130 °C |

This data is based on a described method for the alpha-chlorination of n-caproic acid and is illustrative of a potential synthesis step for 2-chlorohexanoic acid. google.com

The direct chlorination of hexanoic acid as described above directly yields 2-chlorohexanoic acid, making a subsequent oxidation step unnecessary. google.com This alpha-chloro acid is a stable intermediate that can be isolated and purified before its conversion to the acyl chloride. molbase.comlookchem.comguidechem.comchemspider.comchemshuttle.com

The final step in this pathway is the conversion of the 2-chlorohexanoic acid intermediate into this compound. This is a standard transformation in organic chemistry, and several common reagents can be employed. chemguide.co.uklibretexts.org The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method. chemguide.co.uklibretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org

Other reagents that can effect this conversion include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. For industrial applications, the use of phosgene or thionyl chloride is common for the production of fatty acid chlorides. epo.orgvandemark.com

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

Laboratory-Scale Preparative Techniques

For laboratory-scale synthesis of this compound, the stepwise functionalization approach is generally preferred due to better control and availability of starting materials. A typical laboratory procedure would involve the alpha-chlorination of hexanoic acid, potentially using a method similar to the Hell-Volhard-Zelinsky reaction, followed by treatment of the purified 2-chlorohexanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

A representative, though analogous, experimental procedure for the synthesis of a related compound, 2-chloro-2-ethylhexanoyl chloride, involves the initial formation of the acyl chloride from the carboxylic acid using thionyl chloride. prepchem.com This is followed by the addition of N-chlorosuccinimide and concentrated HCl to achieve alpha-chlorination. prepchem.com The product is then purified by distillation. prepchem.com This demonstrates a one-pot approach that could be adapted for the synthesis of this compound in a laboratory setting.

The conversion of hexanoic acid to hexanoyl chloride using thionyl chloride in toluene is a well-established procedure that proceeds with high yield. chemicalbook.com This hexanoyl chloride could then be subjected to alpha-chlorination.

Carboxylic Acid Activation with Chlorinating Agents

A common and well-established method for the synthesis of acyl chlorides is the activation of the corresponding carboxylic acid with a chlorinating agent. In the context of this compound, this typically involves the use of 2-chlorohexanoic acid as the starting material. Several chlorinating agents are routinely employed for this transformation.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for the preparation of acyl chlorides from carboxylic acids. The reaction of 2-chlorohexanoic acid with thionyl chloride produces this compound, with sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed from the reaction mixture. This simplifies the purification of the desired product. The reaction is typically carried out in an inert solvent or neat.

Table 1: Common Chlorinating Agents for Carboxylic Acid Activation

| Chlorinating Agent | Formula | Byproducts | Physical State |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid |

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride reacts with carboxylic acids to form acyl chlorides. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which again facilitates product isolation. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Phosphorus Pentachloride (PCl₅): This solid reagent is also effective for converting carboxylic acids to acyl chlorides. The reaction yields phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. The separation of the product from phosphorus oxychloride can require careful distillation due to their similar boiling points.

The general reaction for the formation of this compound from 2-chlorohexanoic acid using these agents can be represented as:

CH₃(CH₂)₃CHClCOOH + SOCl₂ → CH₃(CH₂)₃CHClCOCl + SO₂ + HCl

CH₃(CH₂)₃CHClCOOH + (COCl)₂ → CH₃(CH₂)₃CHClCOCl + CO + CO₂ + HCl

CH₃(CH₂)₃CHClCOOH + PCl₅ → CH₃(CH₂)₃CHClCOCl + POCl₃ + HCl

Alternative Reagent Systems for Acyl Chloride Formation

Beyond the traditional chlorinating agents, alternative systems have been developed for the synthesis of acyl chlorides, often offering milder reaction conditions or different reactivity profiles.

One such alternative is the use of bis(trichloromethyl) carbonate , also known as triphosgene. This solid, safer-to-handle alternative to phosgene reacts with carboxylic acids in the presence of a catalyst, such as DMF, to produce the corresponding acyl chloride with high purity.

Another approach involves the use of cyanuric chloride (trichloro-1,3,5-triazine). This reagent can activate carboxylic acids to form an intermediate that is then converted to the acyl chloride.

These alternative reagents can be particularly useful when dealing with sensitive substrates or when trying to avoid the harsh conditions or corrosive byproducts associated with traditional chlorinating agents.

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest for the preparation of chiral pharmaceuticals and other biologically active molecules. The key step in such a synthesis is the enantioselective introduction of the chlorine atom at the C-2 position.

A prominent strategy for achieving this is through the organocatalytic α-chlorination of aldehydes . In this approach, hexanal is first subjected to an enantioselective α-chlorination using a chiral organocatalyst, such as a proline derivative or a chiral secondary amine, and a chlorine source like N-chlorosuccinimide (NCS). This reaction produces a chiral 2-chlorohexanal with high enantiomeric excess. nih.govnih.govorganic-chemistry.orgacs.orgorganic-chemistry.org

The resulting chiral 2-chlorohexanal is then oxidized to the corresponding chiral 2-chlorohexanoic acid. This oxidation can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent. Finally, the chiral 2-chlorohexanoic acid is converted to the desired chiral this compound using one of the standard chlorinating agents discussed in section 2.2.1, a process that typically proceeds with retention of configuration at the chiral center.

Table 2: Example of an Enantioselective Synthesis Pathway

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Enantioselective α-chlorination | Hexanal, Chiral amine catalyst, NCS | Chiral 2-chlorohexanal |

| 2 | Oxidation | Chiral 2-chlorohexanal, Oxidizing agent (e.g., KMnO₄) | Chiral 2-chlorohexanoic acid |

This multi-step approach allows for the production of both (R)- and (S)-2-chlorohexanoyl chloride, depending on the enantiomer of the catalyst used in the initial chlorination step.

Process Development and Optimization in this compound Production

The industrial-scale production of this compound requires careful process development and optimization to ensure high yield, purity, and cost-effectiveness. Key considerations include the control of regioselectivity in the chlorination step and the minimization of byproducts.

The primary challenge in the synthesis of this compound is to ensure that chlorination occurs exclusively at the C-2 (alpha) position of the hexanoyl chain.

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for the regioselective α-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.combyjus.comwikipedia.orgorganic-chemistry.org This reaction involves treating hexanoic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃). The reaction proceeds via the formation of hexanoyl chloride, which then enolizes, allowing for selective chlorination at the α-position to form this compound. The initial product is the acyl chloride, which can be isolated directly.

In contrast, free radical chlorination of hexanoyl chloride or hexanoic acid under UV light would lead to a mixture of chlorinated products at various positions along the alkyl chain, with poor regioselectivity. masterorganicchemistry.comyoutube.comyoutube.com The reactivity of C-H bonds in free radical chlorination generally follows the order tertiary > secondary > primary, but the statistical abundance of secondary hydrogens in the hexanoyl chain would lead to a complex mixture of isomers that would be difficult to separate. Therefore, for the specific synthesis of this compound, methods that proceed through an enol or enolate intermediate are highly preferred to control regioselectivity.

Minimizing byproducts is crucial for obtaining high-purity this compound and simplifying the purification process. The choice of reagents and reaction conditions plays a significant role in this regard.

When using thionyl chloride, excess reagent can be removed by distillation. However, side reactions can lead to the formation of anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid. This can be minimized by using a slight excess of the chlorinating agent and ensuring the reaction goes to completion.

The formation of polychlorinated species is another potential issue. In the HVZ reaction, controlling the stoichiometry of the chlorinating agent is essential to prevent dichlorination at the alpha-position.

Purification of this compound is typically achieved by distillation under reduced pressure . This technique allows for the separation of the product from less volatile impurities, such as unreacted starting materials and higher-boiling byproducts. The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Careful control of the distillation parameters, including pressure and temperature, is necessary to prevent thermal decomposition of the product.

Reactivity Profile and Mechanistic Understanding of 2 Chlorohexanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 2-chlorohexanoyl chloride involves nucleophilic attack at the highly electrophilic carbonyl carbon, leading to the substitution of the acyl chloride. This section explores the mechanisms and applications of its reactions with nucleophiles, particularly amines and water.

Aminolysis and Amide Bond Formation Mechanisms

The reaction of this compound with primary and secondary amines, a process known as aminolysis, proceeds readily to form the corresponding N-substituted 2-chlorohexanamides. This transformation follows the characteristic nucleophilic addition-elimination mechanism common to acyl chlorides.

The general reaction can be represented as:

R-NH₂ + Cl-CO-CH(Cl)-(CH₂)₃-CH₃ → R-NH-CO-CH(Cl)-(CH₂)₃-CH₃ + HCl

Due to the formation of hydrogen chloride as a byproduct, the reaction is commonly carried out in the presence of a base to neutralize the acid and drive the reaction to completion.

| Amine Type | General Product | Reaction Characteristics |

| Primary Amines (R-NH₂) | N-Alkyl/Aryl-2-chlorohexanamide | Typically fast, forming a stable secondary amide. |

| Secondary Amines (R₂-NH) | N,N-Dialkyl/Aryl-2-chlorohexanamide | Generally proceeds readily to form a tertiary amide. |

While specific examples of this compound in the synthesis of peptide analogues are not extensively documented in readily available literature, its structural features suggest potential utility in this field. Acyl chlorides are potent acylating agents for amino acids and peptide fragments. The presence of the chlorine atom at the α-position of this compound introduces a site for potential post-acylation modification, allowing for the synthesis of non-natural peptide analogues with unique functionalities.

The general strategy would involve the acylation of the N-terminus of a peptide or amino acid ester with this compound. The resulting 2-chloro-N-acyl peptide could then serve as a precursor for further synthetic transformations. For instance, the α-chloro substituent could be displaced by other nucleophiles to introduce diverse side chains or to facilitate cyclization reactions, leading to the formation of constrained peptide analogues with potentially enhanced biological activity and stability. The use of 2-chlorotrityl chloride resin is a well-established method in solid-phase peptide synthesis for the preparation of protected peptide fragments. glycopep.com

Hydrolysis Kinetics and Stability in Aqueous Environments

This compound is highly susceptible to hydrolysis, reacting readily with water to produce 2-chlorohexanoic acid and hydrogen chloride. This reactivity is a direct consequence of the high electrophilicity of the carbonyl carbon, which is readily attacked by the weakly nucleophilic water molecule.

The mechanism of hydrolysis mirrors that of aminolysis, involving a nucleophilic addition of water to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion. The presence of the α-chloro substituent is expected to influence the rate of hydrolysis through its inductive electron-withdrawing effect, which further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acyl chlorides are generally the most reactive of the carboxylic acid derivatives towards nucleophiles. chemguide.co.ukresearchgate.net Their reaction with water in homogeneous solvent systems is typically rapid and does not necessitate heating or catalysis. chemguide.co.ukresearchgate.net The relative ease of hydrolysis for different types of organochlorides follows the general trend: acyl chloride > alkyl chloride > aryl chloride. organic-chemistry.org This trend is attributed to the electronic effects on the carbon atom bonded to the chlorine. In acyl chlorides, the carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it very electron-deficient and weakening the C-Cl bond. glycopep.comorganic-chemistry.org

Electrophilic Acylation Reactions

In the presence of a suitable Lewis acid catalyst, this compound can act as an electrophilic acylating agent, most notably in Friedel-Crafts acylation reactions with aromatic compounds.

Friedel-Crafts Acylation with Aromatic Systems

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The reaction of this compound with an aromatic compound, such as benzene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is expected to yield an aryl ketone.

The mechanism involves the initial reaction of this compound with the Lewis acid to form a highly electrophilic acylium ion. This is achieved through the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which facilitates its departure as a complex anion (e.g., AlCl₄⁻). The resulting acylium ion is resonance-stabilized.

This potent electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution step, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst, yielding the final aryl ketone product.

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring.

Electronic and Steric Influence of the Chlorine Substituent on Acylation Efficiency

The presence of the chlorine atom at the α-position of the hexanoyl chloride chain can exert both electronic and steric effects on the efficiency of the Friedel-Crafts acylation.

Electronic Influence: The α-chloro substituent possesses a strong negative inductive effect (-I effect). This electron-withdrawing character is expected to increase the electrophilicity of the carbonyl carbon in the acylium ion intermediate. A more electrophilic acylium ion would be more reactive towards the nucleophilic aromatic ring, potentially leading to an increased reaction rate compared to its non-chlorinated counterpart, hexanoyl chloride. This enhanced reactivity could be beneficial, especially when dealing with less reactive aromatic substrates.

Steric Influence: Steric hindrance can play a significant role in Friedel-Crafts acylation. The chlorine atom at the α-position introduces additional steric bulk around the reactive carbonyl center. This increased steric hindrance could potentially impede the approach of the aromatic ring to the acylium ion, thereby slowing down the reaction rate. The extent of this steric effect would depend on the nature of the aromatic substrate, with more sterically hindered aromatics being more sensitive to the bulk of the acylating agent.

Other Transformation Pathways

The reactivity of this compound is not limited to simple substitutions at the acyl carbon. The presence of the chlorine atom at the alpha-position introduces additional reaction pathways, including oxidative and reductive transformations, as well as nucleophilic displacement at the C-Cl bond.

Oxidative Reactions of Related Functional Groups

The acyl chloride functional group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. The primary focus of oxidative studies on related haloalkanes involves the carbon-halogen bond. The electrochemical oxidation of alkyl bromides and iodides typically proceeds via the loss of a nonbonding electron from the halogen, leading to the cleavage of the carbon-halogen bond to form a carbocation and a halogen atom. researchgate.net For chloroalkanes like 2-chloroadamantane, anodic oxidation can yield products such as chloroadamantyl acetamides, indicating that the C-Cl bond can participate in oxidative transformations. researchgate.net

While direct oxidation of the this compound molecule is not a common transformation, related α-haloketones, which share the feature of a halogen at the alpha-position to a carbonyl, are key intermediates in synthetic sequences. For instance, the α-halogenation of a ketone is often a prelude to an elimination reaction to form an α,β-unsaturated ketone. libretexts.orgfiveable.me This suggests that while the functional groups in this compound are relatively stable to direct oxidation, related structures can be manipulated through oxidative sequences that alter the carbon skeleton.

Reductive Transformations of the Acyl Chloride Moiety

The acyl chloride group is highly susceptible to reduction by various hydride reagents. The product of the reduction depends on the strength and steric bulk of the reducing agent employed.

Reduction to Primary Alcohols: Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) reduce acyl chlorides completely to primary alcohols. chemistrysteps.comchemistrysteps.comwikipedia.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further by the potent hydride reagent present in excess. chemistrysteps.comyoutube.comchemistrysteps.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. chemistrysteps.comchemistrysteps.com Lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] is a common choice for this transformation. chemistrysteps.comwikipedia.orgchemistrysteps.com Its bulky tert-butoxide groups moderate its reactivity, allowing for the selective reduction of the acyl chloride to the aldehyde with minimal over-reduction to the alcohol, especially when the reaction is conducted at low temperatures such as -78°C. chemistrysteps.comchemistrysteps.com Another classic method for this conversion is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄). wikipedia.orgck12.orggoogle.com The "poison," such as quinoline and sulfur, deactivates the catalyst just enough to prevent the reduction of the aldehyde product to an alcohol. google.com

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, unhindered reducing agent. chemistrysteps.comyoutube.com |

| Sodium borohydride (NaBH₄) | Primary Alcohol | Reduces acyl chlorides to primary alcohols. chemistrysteps.com |

| Lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] | Aldehyde | Bulky, less reactive hydride donor allows for selective reduction. chemistrysteps.comwikipedia.orgchemistrysteps.com |

| H₂ with Pd/BaSO₄ (Rosenmund Reduction) | Aldehyde | Poisoned catalyst prevents over-reduction. wikipedia.orgck12.org |

Nucleophilic Displacement at the Alpha-Chlorine Position

This compound possesses two primary electrophilic sites: the highly reactive carbonyl carbon of the acyl chloride and the α-carbon bearing the chlorine atom. Nucleophilic attack can potentially occur at either position.

Attack at the Acyl Carbon: The carbonyl carbon of an acyl chloride is exceptionally electrophilic due to the inductive effects of both the oxygen and chlorine atoms. chemistrystudent.com Consequently, it reacts rapidly with a wide range of nucleophiles in what is known as a nucleophilic acyl substitution reaction. chemistrysteps.comlibretexts.orglibretexts.org This pathway is typically dominant for most nucleophiles.

Attack at the Alpha-Carbon: The α-carbon is also electrophilic and susceptible to nucleophilic attack, which would result in the displacement of the chloride ion (an Sₙ2 reaction). The carbonyl group enhances the reactivity of the α-position towards substitution. However, direct Sₙ2 displacement at the α-chloro position must compete with the extremely fast nucleophilic acyl substitution at the carbonyl carbon. While reactions at the alpha-carbon of α-haloketones are well-established, the reactivity of the acyl chloride often dictates the reaction outcome. libretexts.orgnih.gov The choice of nucleophile and reaction conditions can influence the selectivity, but acyl substitution is generally the more favorable pathway. reddit.com

Mechanistic Insights from Cross-Coupling Reactions Involving Alkyl Chlorides

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, traditionally involving the coupling of an organometallic nucleophile with an organic halide electrophile catalyzed by a transition metal, often palladium. nih.govlibretexts.orgwikipedia.org While these reactions have historically focused on sp²-hybridized substrates (e.g., aryl or vinyl halides), significant progress has been made in including sp³-hybridized alkyl halides. nih.gov

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle: nih.govlibretexts.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the electrophile (R-X) to form an organometallic intermediate (R-Pd(II)-X). For alkyl chlorides, this step is generally slower and more challenging than for aryl iodides or bromides. acs.org

Transmetalation: The organic group from an organometallic nucleophile (R'-M) is transferred to the palladium center, displacing the halide and forming a new intermediate (R-Pd(II)-R').

Reductive Elimination: The two organic fragments (R and R') are eliminated from the palladium complex, forming the new C-C bond (R-R') and regenerating the active Pd(0) catalyst. wikipedia.org

Due to the lower reactivity of alkyl chlorides, including α-chlorocarbonyl compounds, specialized catalytic systems have been developed. acs.org Metallaphotoredox catalysis, which combines photoredox and transition metal catalysis, has emerged as a mild and efficient method for the α-arylation of activated alkyl chlorides, including α-chloroesters and α-chloroamides. nih.govresearchgate.net This approach can involve the formation of an α-acyl radical via halogen atom abstraction, which then combines with a Ni(II)(aryl) species to facilitate the cross-coupling. nih.gov These advanced methods provide a pathway for utilizing compounds like this compound (or its ester/amide derivatives) in complex molecule synthesis. acs.orgresearchgate.net

Advanced Applications of 2 Chlorohexanoyl Chloride in Targeted Syntheses

Role in Pharmaceutical Intermediate Synthesis

2-Chlorohexanoyl chloride is a derivative of hexanoic acid, featuring two reactive sites: an acyl chloride and a secondary chloride. The acyl chloride group is a highly reactive functional group that readily participates in acylation reactions with nucleophiles such as alcohols, amines, and thiols. The chlorine atom at the second position (the α-carbon) also allows for nucleophilic substitution reactions, enabling its function as an alkylating agent.

Despite these reactive characteristics, which theoretically make it a versatile building block, specific examples of its application in complex pharmaceutical syntheses are sparse. A singular mention of its use was found in a doctoral thesis from the Massachusetts Institute of Technology, where this compound was reacted with an amine. mit.edu However, the broader context and the ultimate application of the resulting molecule were not detailed, making it impossible to definitively categorize this synthesis within a specific therapeutic area.

A thorough search of medicinal chemistry literature did not yield specific examples of this compound being used as a precursor for the synthesis of NSAID analogues. The general synthesis of NSAIDs often involves the creation of acetic acid or propionic acid derivatives attached to an aromatic or heteroaromatic core. While acylation is a common step in these syntheses, the use of a six-carbon chain with a chlorine at the 2-position, such as this compound, is not a documented strategy for creating known classes of NSAIDs.

Similarly, the role of this compound as a building block for anticonvulsant precursors is not described in the available scientific literature. The synthesis of anticonvulsant drugs encompasses a wide variety of chemical structures, including but not limited to, hydantoins, succinimides, benzodiazepines, and various acyclic amides and ureas. No synthetic routes involving this compound for the preparation of these or other anticonvulsant scaffolds have been reported.

Prodrug design is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug. This often involves the acylation of hydroxyl or amine groups on the parent drug molecule to form an ester or amide linkage, which is later cleaved in vivo. While this compound is a potential acylating agent, there are no specific, published instances of its use in the design and synthesis of prodrugs for any particular therapeutic agent.

Lactone ring systems are prevalent in many biologically active natural products and pharmaceuticals. One synthetic approach to lactones is the intramolecular cyclization of ω-hydroxy carboxylic acids or their derivatives. In theory, a molecule derived from this compound could be functionalized to contain a distal hydroxyl group, which could then cyclize. However, no literature has been found that documents the use of this compound as a starting material for the synthesis of lactone ring systems. It is noteworthy that its positional isomer, 6-chlorohexanoyl chloride, has been utilized as a precursor for the synthesis of 2-alkyl-substituted lactones. sigmaaldrich.com

Cryptands are complex, bicyclic polyether-polyamine ligands known for their ability to encapsulate metal ions. Their synthesis involves multi-step procedures, often utilizing diacyl chlorides to form diamide (B1670390) intermediates which are subsequently reduced. While this general synthetic strategy exists, there is no evidence to suggest that this compound has been employed as a building block in the construction of cryptand scaffolds. The related compound, 6-chlorohexanoyl chloride, has been mentioned in the context of deprotection and acylation of a pendant nitrogen during the preparation of a novel cryptand. sigmaaldrich.com

The chlorine atom on the α-carbon of this compound allows it to act as an alkylating agent, capable of forming a new carbon-carbon or carbon-heteroatom bond via nucleophilic substitution. Alkylating agents are a significant class of compounds in medicinal chemistry. nih.gov However, the specific utility of this compound for this purpose in any specialized pharmaceutical synthesis has not been reported in the reviewed literature.

Contributions to Polymer Chemistry

This compound, a bifunctional molecule featuring both a reactive acid chloride group and a chlorine atom on the alkyl chain, serves as a versatile building block in polymer chemistry. Its unique structure allows for its use as a monomer in the synthesis of novel polymers and as a modifying agent to enhance the properties of existing ones.

Monomer for the Synthesis of Polyamides and Polyesters

This compound can be employed as a monomer in condensation polymerization reactions to produce polyamides and polyesters with chlorinated repeating units. The acid chloride group readily reacts with nucleophiles such as diamines and diols to form amide and ester linkages, respectively.

For instance, the interfacial polymerization of this compound with a diamine, such as hexamethylenediamine, is expected to yield a chlorinated polyamide. In this process, the diamine is dissolved in an aqueous phase, and the this compound is dissolved in an immiscible organic solvent. The polymerization occurs at the interface between the two liquid phases. Similarly, reaction with a diol, like ethylene (B1197577) glycol, would produce a chlorinated polyester.

The incorporation of a chlorine atom into the polymer backbone is anticipated to influence the material's properties significantly.

Hypothetical Properties of Polymers Derived from this compound

| Property | Expected Outcome for Polyamide | Expected Outcome for Polyester |

|---|---|---|

| Density | Increased compared to non-chlorinated analog | Increased compared to non-chlorinated analog |

| Solubility | Potentially altered, may show solubility in a wider range of organic solvents | Potentially altered, may show solubility in a wider range of organic solvents |

| Thermal Stability | May exhibit modified thermal degradation behavior | May exhibit modified thermal degradation behavior |

| Flame Retardancy | Enhanced due to the presence of chlorine | Enhanced due to the presence of chlorine |

Development of Chlorinated Nylon Derivatives for Enhanced Performance

The use of this compound in polyamide synthesis leads to the creation of chlorinated nylon derivatives. Standard nylons, such as nylon 6,6, are known for their strength and durability. byjus.comxometry.com The introduction of a chlorine atom onto the polymer chain can further enhance certain properties.

The presence of the C-Cl bond is expected to increase the polymer's density and potentially alter its crystallinity and melting point. The polar nature of the C-Cl bond could also affect the polymer's moisture absorption and dielectric properties. Research on other chlorinated polymers suggests that these modifications can lead to materials with specialized applications where properties like chemical resistance and reduced flammability are desired.

Polymer Modification for Improved Material Properties (e.g., Flame Retardancy)

One of the most significant contributions of incorporating chlorine into polymers is the enhancement of flame retardancy. metu.edu.trnist.gov Chlorinated compounds are known to act as flame retardants through both gas-phase and condensed-phase mechanisms.

In the gas phase, upon heating, the polymer releases halogen-containing compounds, which can interfere with the radical chain reactions of combustion in the flame. In the condensed phase, the presence of chlorine can promote char formation, creating a protective barrier that insulates the underlying material from heat and oxygen, thereby slowing down further decomposition. hubspot.net

By incorporating this compound into a polymer matrix, either as a comonomer or as a reactive additive, the resulting material is expected to exhibit improved fire resistance. This is a critical property for materials used in electronics, construction, and transportation.

Hypothetical Flammability Data for a Polyamide

| Polymer | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|

| Standard Nylon 6 | 20-22 | V-2 |

Application in Agrochemistry

The reactivity of this compound also makes it a valuable intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. The α-chloro amide and ester moieties are present in a number of biologically active compounds.

Synthesis of Herbicide and Fungicide Derivatives

Chloroacetamide herbicides are a well-established class of agrochemicals used for weed control. researchgate.net this compound can be reacted with various substituted anilines to produce N-aryl-2-chlorohexanamides, which are analogues of known herbicides. For example, reaction with 2,6-diethylaniline (B152787) could produce a molecule structurally related to the herbicide alachlor.

Similarly, the synthesis of carboxamide derivatives has been a successful strategy in the development of new fungicides. nih.govresearcherslinks.com By reacting this compound with appropriate amine-containing heterocyclic compounds, novel potential fungicides can be synthesized. The presence of the chlorine atom can be crucial for the biological activity of these molecules. mdpi.com

Hypothetical Agrochemical Derivatives from this compound

| Derivative Class | Example Structure | Potential Target |

|---|---|---|

| Herbicide | 2-chloro-N-(2,6-diethylphenyl)hexanamide | Grassy weeds in corn and soybeans |

| Fungicide | 2-chloro-N-(1H-pyrazol-3-yl)hexanamide | Powdery mildew on various crops |

Elucidation of Structure-Activity Relationships in Agrochemical Applications

The biological activity of agrochemicals is highly dependent on their molecular structure. For chloroacetamide herbicides, the nature of the substituents on the aromatic ring and the structure of the acyl chain can significantly influence their efficacy and selectivity. nih.govnih.gov

Studies on the structure-activity relationships (SAR) of amide herbicides have shown that the presence and position of halogen atoms can impact the molecule's binding to its target site in the plant. The chlorine atom in α-chloro amides is often involved in the mechanism of action, which typically involves the inhibition of very-long-chain fatty acid synthesis.

For fungicidal carboxamides, the lipophilicity and electronic properties of the molecule, which are influenced by the presence of a chlorine atom, play a critical role in their ability to penetrate fungal cell membranes and interact with their target enzymes. nih.gov By systematically synthesizing and testing derivatives of this compound, researchers can further elucidate these structure-activity relationships and design more effective and selective agrochemicals.

General Structure-Activity Relationship Principles for α-Chloro Amide Herbicides

| Structural Feature | Impact on Herbicidal Activity |

|---|---|

| α-Chloro group | Often essential for high activity; acts as a leaving group in the biological target. |

| N-Aryl substituent | The substitution pattern on the aromatic ring affects selectivity and potency. |

| Alkyl chain length | Influences lipophilicity and uptake by the plant. |

Integration into Materials Science Research

Application in Quantum Dot Surface Ligand Exchange Protocols

No research data, experimental protocols, or theoretical studies were found that describe the use of this compound in ligand exchange processes for quantum dots. The reactivity of this specific compound for binding to or modifying the surface of quantum dots has not been reported.

Precursor for Novel Functional Materials

There is no literature to suggest that this compound is a recognized precursor for the synthesis of novel functional materials. While its chemical structure suggests potential reactivity, there are no documented instances of its use to create materials with specific, advanced functionalities.

Structure Reactivity Correlations and Comparative Analysis with Analogous Compounds

Mechanistic Implications of Alpha-Halogenation on Carbonyl Reactivity

The presence of a halogen at the alpha-position (α-position) of an acyl chloride profoundly influences the reactivity of the carbonyl group. In 2-chlorohexanoyl chloride, the chlorine atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the α-carbon, which in turn withdraws electron density from the already electrophilic carbonyl carbon.

This heightened electrophilicity makes the carbonyl carbon in this compound a more potent target for nucleophiles compared to its non-halogenated counterpart, hexanoyl chloride. Nucleophilic acyl substitution, the characteristic reaction of acyl chlorides, proceeds via a tetrahedral intermediate. The electron-withdrawing chlorine atom helps to stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. Consequently, α-halogenation serves as a critical tool for enhancing the reactivity of acyl chlorides in various chemical transformations. libretexts.org

Comparative Study with Related Acyl Chlorides

To fully appreciate the unique reactivity of this compound, a comparative analysis with structurally similar acyl chlorides is necessary.

A comparison with chloroacetyl chloride and heptanoyl chloride reveals the interplay between electronic effects and steric hindrance.

Chloroacetyl Chloride: This molecule shares the α-chloro substitution but lacks the butyl chain of this compound. wikipedia.org The absence of the alkyl chain, which is weakly electron-donating, means the carbonyl carbon in chloroacetyl chloride is even more electron-deficient, making it an extremely reactive acylation agent. niu.edu Its small size also minimizes steric hindrance for an incoming nucleophile.

Heptanoyl Chloride: As an acyl chloride of similar chain length but without the α-halogen, heptanoyl chloride provides a baseline for reactivity. Its carbonyl carbon is less electrophilic than that of this compound because it lacks the powerful inductive effect of the α-chlorine. While still a reactive molecule, it is generally less so than its α-halogenated analogues.

| Compound | Structure | Key Features | Predicted Relative Reactivity |

|---|---|---|---|

| Chloroacetyl Chloride | Cl-CH₂-COCl | α-chlorine; minimal steric hindrance. | Highest |

| This compound | CH₃(CH₂)₃CHClCOCl | α-chlorine; moderate alkyl chain. | Intermediate |

| Heptanoyl Chloride | CH₃(CH₂)₅COCl | No α-halogen; longer alkyl chain. | Lowest |

The position of the chlorine atom on the hexanoyl chloride backbone is critical to its influence on carbonyl reactivity. The inductive effect of a halogen diminishes sharply with distance.

5-Chlorohexanoyl chloride and 6-Chlorohexanoyl chloride : In these isomers, the chlorine atom is positioned far from the carbonyl group. nih.govsigmaaldrich.com At this distance, its electron-withdrawing inductive effect on the carbonyl carbon is negligible. Therefore, the reactivity of the acyl chloride functional group in these molecules is expected to be very similar to that of the non-halogenated hexanoyl chloride. The primary chemical difference is that these molecules are bifunctional, possessing both a reactive acyl chloride and a less reactive alkyl chloride site.

| Compound | Chlorine Position | Influence on Carbonyl Group | Expected Carbonyl Reactivity |

|---|---|---|---|

| This compound | Alpha (α) | Strong inductive electron withdrawal. | High |

| 5-Chlorohexanoyl chloride | Delta (δ) | Negligible electronic effect. | Similar to hexanoyl chloride |

| 6-Chlorohexanoyl chloride | Epsilon (ε) | Negligible electronic effect. | Similar to hexanoyl chloride |

Design and Synthesis of Novel Halogenated Derivatives

The enhanced reactivity of α-halogenated acyl chlorides like this compound makes them valuable synthons for constructing more complex molecules.

Acylphosphonates are a class of compounds with significant applications in organic synthesis and medicinal chemistry. The synthesis of α-halogenated acylphosphonates can be achieved through the reaction of an α-halogenated acyl chloride with a trialkyl phosphite (B83602), a variant of the Michaelis–Arbuzov reaction. In this reaction, the phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The enhanced reactivity of the α-chloro-substituted acyl chloride facilitates this transformation. The resulting α-halogenated acylphosphonates are versatile intermediates for synthesizing various compounds, including α-chlorinated carboxylic acids and their derivatives.

A significant application of halogenated acyl chlorides is in the modification of bioactive molecules to develop new therapeutic agents. Research has demonstrated the synthesis of a versatile series of amide derivatives of the antibiotic ciprofloxacin (B1669076) by coupling its C-7 piperazinyl group with various halogenated acyl chlorides. acs.org

The synthesis is typically a one-step reaction conducted under mild conditions. It involves the addition of the acyl chloride to a suspension of ciprofloxacin and a base, such as triethylamine, in a solvent like dichloromethane (B109758) at low temperatures, followed by stirring at room temperature. acs.orgnih.gov Studies have utilized a range of chloro-alkanoyl chlorides to produce novel ciprofloxacin analogues. acs.orgnih.gov These modifications at the piperazine (B1678402) moiety can lead to compounds with enhanced or novel biological activities, including improved antibacterial or potent antiproliferative properties against cancer cells. nih.gov For instance, derivatives with longer aliphatic chains have been obtained with yields ranging from 41% to 86%. acs.org

| Acyl Chloride Used | Resulting Derivative Class | Reported Yields | Noted Biological Activity |

|---|---|---|---|

| Short-chain chloro-acyl chlorides | Short-chain N-chloro-alkanoyl ciprofloxacin | Lower (e.g., 28-34%) due to solubility issues. acs.org | Potent antiproliferative activity against prostate cancer cells. nih.gov |

| Longer-chain chloro-acyl chlorides | Longer-chain N-chloro-alkanoyl ciprofloxacin | Higher (41-86%). acs.org | Higher or comparable antibacterial activity to ciprofloxacin against selected Gram-positive strains. acs.orgnih.gov |

| Bromo- and CF₃-alkanoyl chlorides | N-bromo- and N-CF₃-alkanoyl ciprofloxacin | Generally high (41-86%). acs.org | Effective against chosen clinical Gram-negative rods. acs.org |

Analytical Methodologies for Purity Assessment and Structural Elucidation

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatographic methods are essential for separating 2-Chlorohexanoyl chloride from its impurities, which may arise from the manufacturing process or degradation. These techniques allow for both qualitative identification and quantitative measurement of extraneous components.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method Development

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, the high reactivity of acyl chlorides like this compound presents a challenge for direct GC analysis, as they can react with active sites in the injector or column, or degrade at high temperatures. A common and effective strategy to overcome this is through derivatization, converting the reactive analyte into a more stable and volatile compound.

A validated approach involves the conversion of the acyl chloride to its corresponding methyl ester. japsonline.com For this compound, this would involve reaction with anhydrous methanol (B129727) to form methyl 2-chlorohexanoate. This derivative is significantly more stable and amenable to GC analysis.

Method development for the indirect quantification of this compound via its methyl ester derivative using GC-FID would typically involve the optimization of several key parameters. The goal is to achieve good resolution between the analyte and potential impurities, with sharp, symmetrical peaks for accurate quantification.

Key GC-FID Parameters:

Column Selection: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is often chosen for the analysis of esters. japsonline.com These columns provide good selectivity for polar compounds.

Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of components with different boiling points. The program starts at a lower temperature to resolve volatile impurities and gradually increases to elute the derivatized analyte and less volatile components.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The Flame Ionization Detector (FID) is typically maintained at a higher temperature to prevent condensation and ensure efficient combustion of the eluted compounds.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas, with the flow rate optimized for the best column efficiency.

The resulting method allows for the reliable quantification of this compound by measuring the corresponding ester, with detection limits often reaching the parts-per-million (ppm) level. japsonline.com

| Parameter | Condition |

|---|---|

| GC Column | DB-WAX, 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow Rate 1.2 mL/min |

| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) |

| Injector Temperature | 240°C |

| Detector (FID) Temperature | 260°C |

| Injection Volume | 1 µL (Split mode, e.g., 50:1) |

High-Performance Liquid Chromatography (HPLC) for Trace Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in pharmaceuticals and fine chemicals, particularly for non-volatile or thermally labile compounds. Direct analysis of this compound by HPLC is challenging due to its high reactivity with common protic solvents (like water and methanol) used in reversed-phase HPLC and its general lack of a strong UV chromophore. researchgate.netnih.gov

To address these issues, derivatization is the preferred strategy for trace component analysis. nih.gov The acyl chloride is reacted with a derivatizing agent that is stable, possesses a strong chromophore for sensitive UV detection, and can be easily separated from the excess reagent and other sample components. A suitable reagent is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazide derivative with strong UV absorption at a higher wavelength (around 395 nm), minimizing interference from the sample matrix. nih.gov

Development of an HPLC method using this derivatization approach involves:

Derivatization Optimization: The reaction conditions, including the concentration of the derivatizing agent, reaction time, and temperature, are optimized to ensure complete conversion of the this compound to its derivative. nih.gov

Column and Mobile Phase Selection: A reversed-phase column, such as a C18, is typically used for the separation. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a robust separation of all components.

Detection: A Diode-Array Detector (DAD) or a variable wavelength UV detector is used, set to the wavelength of maximum absorbance for the derivative to ensure high sensitivity. google.com

This derivatization HPLC method allows for the specific and sensitive quantification of trace levels of this compound, with detection limits potentially in the sub-ppm range. nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | 2-Nitrophenylhydrazine |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 395 nm |

| Column Temperature | 30°C |

Advanced Spectroscopic and Diffraction Techniques for Molecular Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, confirming its molecular formula (C₆H₁₀Cl₂O) and the connectivity of its atoms. chemsynthesis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum is expected to show distinct signals for the different protons in the molecule. The proton at the C2 position (adjacent to both the chlorine atom and the carbonyl group) would appear as a multiplet at a downfield chemical shift (estimated around 4.5 ppm) due to the electron-withdrawing effects of the adjacent functional groups. The protons of the butyl chain would appear at characteristic upfield shifts.

¹³C NMR: The carbon spectrum would show six distinct signals. The carbonyl carbon of the acyl chloride would be the most downfield signal (typically >170 ppm). The carbon atom bonded to the chlorine (C2) would also be significantly downfield compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for this compound would be a very strong and sharp peak in the region of 1780-1815 cm⁻¹, which is indicative of the C=O stretch of an acyl chloride. Other significant absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-Cl stretching vibration, typically found in the fingerprint region (600-800 cm⁻¹). core.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

For this compound (MW: 169.05 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) cluster. chemsynthesis.com Due to the presence of two chlorine atoms, this cluster would have a characteristic isotopic pattern (M⁺, M+2, M+4) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would include the loss of a chlorine radical (·Cl) and the cleavage of the acyl group (loss of ·COCl), leading to characteristic fragment ions that help confirm the structure.

Diffraction Techniques: X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, as this compound is a liquid at standard conditions, this technique is not routinely applicable for its structural characterization.

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Multiplet ~4.5 ppm (CHCl); Signals for CH₂ and CH₃ groups ~0.9-2.5 ppm |

| ¹³C NMR | Signal >170 ppm (C=O); Signal for CHCl; Four signals for the butyl chain carbons |

| IR Spectroscopy | Strong C=O stretch at ~1800 cm⁻¹; C-H stretches at ~2850-3000 cm⁻¹; C-Cl stretch at ~600-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion cluster (m/z ~168, 170, 172) showing a two-chlorine isotope pattern; Fragmentation corresponding to loss of Cl and COCl |

Future Research Directions and Emerging Paradigms

Exploration of Green Chemistry Principles in 2-Chlorohexanoyl chloride Synthesis

The traditional synthesis of acyl chlorides often involves chlorinating agents like thionyl chloride, oxalyl chloride, or phosphorus chlorides, which can be hazardous and produce significant waste. symbchem.comchemguide.co.uklibretexts.org Future research will likely focus on aligning the synthesis of this compound with the principles of green chemistry, aiming to enhance safety and environmental compatibility. uniroma1.it

Key areas of exploration include:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating reagents that reduce the formation of corrosive byproducts like hydrogen chloride and sulfur dioxide. chemguide.co.uk

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. uniroma1.it For instance, developing methods that use a catalytic amount of a reagent to convert 2-chlorohexanoic acid to the target acyl chloride would represent a substantial improvement in atom economy.

Solvent Selection: Traditional syntheses may use chlorinated solvents or excess reagents as the solvent. uniroma1.it Future methods will likely prioritize the use of greener solvents or solvent-free conditions, aligning with modern standards for sustainable chemistry. tandfonline.com

Continuous Flow Synthesis: Implementing continuous-flow processes can offer better control over reaction parameters, improve safety by minimizing the volume of reactive intermediates at any given time, and reduce waste generation compared to batch processing.

By focusing on these areas, the synthesis of this compound can be made more efficient, safer, and more environmentally benign, reflecting the broader goals of sustainable chemical manufacturing. nih.gov

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of milder, catalytic reagents | Reduced waste, avoidance of toxic stoichiometric reagents like SOCl₂. |

| Green solvent substitution | Lower environmental impact and improved process safety. |

| Continuous flow processing | Enhanced safety, better reaction control, and reduced waste streams. |

| Direct conversion from esters | Fewer synthetic steps, improving overall efficiency and reducing waste. symbchem.com |

Development of Innovative Catalytic Systems for Transformations

As a bifunctional molecule with both a reactive acyl chloride group and a chlorine atom at the alpha-position, this compound is a versatile substrate for various chemical transformations. The development of novel catalytic systems is crucial for unlocking its full synthetic potential, particularly in achieving high selectivity and efficiency.

Future research is expected to concentrate on several key areas:

Asymmetric Catalysis: The chiral center at the C-2 position makes enantioselective reactions highly relevant. Innovative chiral catalysts, such as isothioureas or squaramides, could be employed in reactions involving this compound to produce enantioenriched products. nih.govacs.orgnih.gov This is particularly valuable for the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. Organocatalysts could be designed to activate this compound for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other derivatives under mild conditions. nih.gov

Transition Metal Catalysis: Transition metal complexes could be developed to catalyze cross-coupling reactions at the C-Cl bond, allowing for the introduction of a wide range of substituents at the 2-position. This would significantly expand the molecular diversity achievable from this starting material.

The creation of sophisticated catalytic systems will enable more precise control over the reactivity of this compound, facilitating the construction of complex molecular architectures for advanced applications.

Broadening Applications in High-Value Fine Chemical Production

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a building block in the synthesis of high-value fine chemicals. Analogous compounds, such as other acyl chlorides and chlorinated alkanoic acid derivatives, are vital intermediates in several industries. nbinno.comazelis.com

Future research could focus on leveraging this compound for the production of:

Pharmaceutical Intermediates: Many active pharmaceutical ingredients (APIs) contain complex chiral centers and functional groups. The dual reactivity of this compound makes it an attractive precursor for synthesizing such molecules. nbinno.com For instance, the related 6-chlorohexanoyl chloride is used in the synthesis of precursors for lactones and potential antipsychotic agents. sigmaaldrich.com

Agrochemicals: The development of new pesticides and herbicides often requires novel chemical scaffolds. This compound could serve as a starting point for creating new crop protection agents. nbinno.com

Specialty Polymers and Materials: The acyl chloride group can be used for polymerization reactions or for modifying existing polymers to impart specific properties. The chlorine atom offers a site for further functionalization, potentially leading to materials with unique optical or electrical characteristics. nbinno.com

Fragrances and Flavors: Acid chlorides are frequently used to synthesize esters, many of which have distinctive sensory profiles. seqens.com Research could explore the conversion of this compound into novel esters for the fragrance and flavor industry.

| Potential Application Area | Synthetic Role of this compound | Example from Analogous Compounds |

| Pharmaceuticals | Building block for complex, chiral molecules. | 2-Ethylhexanoyl Chloride is a critical intermediate for new drugs. nbinno.com |

| Agrochemicals | Precursor for novel crop protection agents. | Acyl chlorides are used in the synthesis of various agrochemicals. nbinno.com |

| Specialty Materials | Monomer for polymerization or surface modification. | 2-Ethylhexanoyl Chloride serves as a precursor for specialty polymers. nbinno.com |

| Fragrances & Flavors | Intermediate for synthesizing esters with unique scents. | Acid chlorides like 2-methylbutyryl chloride are converted into esters for fragrances. seqens.com |

Advanced Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating research and development while minimizing experimental costs. Applying these methods to this compound can offer profound insights into its reactivity and guide the design of new synthetic pathways.

Future research directions in this area include:

Reaction Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the transition states and reaction pathways for transformations involving this compound. rsc.org This allows for a detailed understanding of reaction mechanisms, helping to explain observed selectivity and optimize conditions.

Catalyst Design: Computational screening can be employed to design novel catalysts for specific transformations of this compound. By modeling the interaction between the substrate and potential catalysts, researchers can identify promising candidates for experimental validation.

Predictive Reactivity Models: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the reactivity of this compound with various nucleophiles or under different catalytic systems. nih.govfigshare.com By correlating molecular descriptors with experimental outcomes, these models can rapidly screen for promising reaction conditions. nih.govbohrium.com For example, models have been developed to predict the reactivity of acyl glucuronides by correlating their hydrolysis rates with calculated properties like the ¹³C NMR chemical shift of the carbonyl carbon. nih.gov

The integration of advanced computational modeling will enable a more rational and efficient exploration of the chemistry of this compound, paving the way for the discovery of new reactions and applications. rsc.org

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and elucidating mechanisms of transformation. rsc.org |

| Machine Learning / QSAR | Predicting reaction rates and selectivity based on molecular descriptors and experimental data. figshare.combohrium.com |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments to understand solvation effects on reactivity. |

| Virtual Catalyst Screening | Computationally designing and evaluating the efficacy of new catalysts for specific enantioselective reactions. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-chlorohexanoyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of hexanoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as temperature (optimized between 50–70°C), stoichiometry (1:1.2 molar ratio of hexanoyl acid to SOCl₂), and solvent choice (e.g., anhydrous dichloromethane) critically affect yield . Side reactions, such as over-chlorination or decomposition, can occur if moisture is present, necessitating strict anhydrous conditions . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100 mbar) is recommended to isolate the product.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactivity with moisture and corrosivity, handling requires:

- Personal Protective Equipment (PPE): Fluorinated rubber gloves (≥0.7 mm thickness), chemical-resistant goggles, and full-face respirators with ABEK filters for vapor protection .

- Storage: Inert gas-purged, airtight containers in dry, ventilated areas. Compatibility tests with storage materials (e.g., glass or PTFE) are mandatory to prevent degradation .

- Spill Management: Neutralization with sodium bicarbonate followed by mechanical collection and disposal as hazardous waste .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Key characterization methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure (e.g., δ ~2.8 ppm for the α-CH₂ adjacent to the carbonyl group) .

- FT-IR: Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .

- Titration: Argentometric methods (e.g., Volhard titration) to quantify chloride content .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?

Competing pathways include:

- Hydrolysis: Rapid reaction with trace water, forming hexanoic acid and HCl. Use of molecular sieves or drying tubes minimizes this .

- Thermal Decomposition: At temperatures >100°C, degradation to chloroalkenes occurs. Real-time monitoring via GC-MS is advised to optimize reaction duration .

- Byproduct Formation: Impurities like 3-chloro isomers can arise from radical intermediates. Controlling reaction kinetics (e.g., slow reagent addition) improves regioselectivity .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity: The carbonyl carbon’s partial charge, influenced by the electron-withdrawing Cl substituent.

- Reaction Barriers: Transition states for nucleophilic acyl substitution reactions (e.g., with amines to form amides) .

Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to confirm computational predictions .

Q. How should researchers address contradictory data in kinetic studies of this compound reactions?

Common contradictions arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactions but may stabilize intermediates unpredictably. Compare results across multiple solvents .

- Impurity Interference: Trace moisture or residual catalysts (e.g., DMAP) alter rate constants. Use high-purity reagents and repeat trials under controlled conditions .

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of rate variations. Replicate experiments ≥3 times to ensure reproducibility .

Q. What strategies optimize the use of this compound in multi-step syntheses, such as peptide coupling or polymer chemistry?

- Stepwise Activation: Pre-activate carboxylic acids with this compound before coupling with amines, reducing side reactions .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency in polymerizations .

- In Situ Monitoring: Use inline FT-IR or HPLC to track conversion and adjust stoichiometry dynamically .

Methodological Considerations

Q. How can researchers design experiments to evaluate the environmental impact of this compound hydrolysis products?

- Hydrolysis Simulation: React this compound with water at varying pH levels (4–10) and analyze products via LC-MS .

- Ecotoxicology Assays: Test hydrolyzed products (e.g., hexanoic acid) on model organisms (e.g., Daphnia magna) to assess acute toxicity .

- Degradation Pathways: Use isotopic labeling (e.g., ¹⁴C) to trace biodegradation in soil or aquatic systems .

Q. What are the best practices for documenting and reporting experimental data involving this compound?

- Data Tables: Include reaction parameters (temperature, time, yield), spectroscopic data (NMR shifts, IR peaks), and purity metrics (e.g., HPLC retention times) .

- Statistical Reporting: Provide mean ± standard deviation for replicated experiments and p-values for hypothesis testing .

- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and chemical safety documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.